a-Methyl-9H-fluorene-9-propanoic Acid
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Overview
Description
3-(9H-Fluoren-9-yl)-2-methylpropanoic acid is an organic compound that features a fluorene moiety attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through Friedel-Crafts alkylation, where fluorene is reacted with a suitable propanoic acid derivative in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) in nitromethane at elevated temperatures . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of 3-(9H-Fluoren-9-yl)-2-methylpropanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(9H-Fluoren-9-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the fluorene moiety.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-yl)-2-methylpropanoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluorene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes . In materials science, its electronic properties are harnessed to improve the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyl chloroformate: Used in peptide synthesis as a protecting group for amino acids.
Fluorenol: An alcohol derivative of fluorene, used as an intermediate in organic synthesis.
Fmoc amino acid azides: Used in the synthesis of peptides and other complex molecules.
Uniqueness
3-(9H-Fluoren-9-yl)-2-methylpropanoic acid is unique due to its combination of a fluorene moiety with a propanoic acid backbone, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(9H-fluoren-9-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C17H16O2/c1-11(17(18)19)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,18,19) |
InChI Key |
AGTVZBJYZKCDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
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